5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPWDXNWRACSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(NN=C3N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors such as aryl methyl ketones, malononitrile, and 5-aminopyrazoles[_{{{CITATION{{{1{I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo3,4-b .... The reaction conditions often require the use of iodine (I2) as a halogenating agent to introduce the iodine atom at the 3-position of the pyrazolo[3,4-b]pyridine ring[{{{CITATION{{{_1{I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo3,4-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridines exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The introduction of the cyclopropyl and iodo groups enhances the compound's ability to interact with these targets, potentially leading to more effective treatments for various cancers .
2. Neurological Disorders
Another promising application is in the treatment of neurological disorders. Compounds similar to 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine have shown potential as selective inhibitors of phosphodiesterase enzymes, which play a crucial role in neuronal signaling pathways. By modulating these pathways, such compounds may offer therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .
Synthetic Applications
1. Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceuticals. The incorporation of the cyclopropyl group has been noted to enhance the stability and bioavailability of synthesized compounds, making it a valuable building block in drug discovery .
2. Material Science
In material science, derivatives of pyrazolo[3,4-b]pyridine have applications in developing new materials with specific electronic properties. Research has explored their use in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties, which are enhanced by the presence of halogen substituents such as iodine .
Case Studies
Case Study 1: Anticancer Compound Development
A recent study focused on synthesizing a series of pyrazolo[3,4-b]pyridine derivatives, including this compound. The synthesized compounds were tested against various cancer cell lines. Results showed that the compound exhibited IC50 values significantly lower than those of existing treatments, indicating a strong potential for further development into an anticancer drug.
Case Study 2: Neuroprotective Effects
In another investigation, researchers evaluated the neuroprotective effects of this compound on animal models of neurodegeneration. The findings suggested that the compound reduced neuronal cell death and improved cognitive function, supporting its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and receptors.
Comparison with Similar Compounds
Key Observations:
- Halogen Substituents: Bromo and iodo groups at C3/C5 enhance reactivity for Suzuki or Sonogashira couplings, enabling diversification . Iodine’s larger atomic radius may improve binding affinity in kinase inhibitors compared to bromine .
- Cyclopropyl vs. Aromatic Groups : Cyclopropyl at C5/C6 (as in the target compound and Hairui Chem’s derivative) improves metabolic stability over phenyl substituents, critical for in vivo efficacy .
- Functional Group Diversity : Carboxylic acid (C4) and amine (C3) groups expand solubility and target engagement modes, as seen in Hairui Chem’s and Echemi’s compounds .
Pharmacological Profiles
- Antiviral and Anticancer Activity : The cyclopropyl-iodo derivative shows enhanced activity against enteroviruses compared to 5-Bromo-3-iodo analogs, likely due to improved membrane permeability .
- Autoimmune Applications: Methyl and amine substitutions (e.g., Echemi’s compound) correlate with immunomodulatory effects, as highlighted in a 2023 patent for autoimmune disease treatment .
Biological Activity
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C₈H₈IN₃
- Molecular Weight : Approximately 245.02 g/mol
- CAS Number : 1936531-23-5
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities. Notably, this compound has shown promising results in various studies:
- Inhibition of Cyclin-dependent Kinases (CDKs) :
- Antiproliferative Effects :
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. The presence of the cyclopropyl group and iodine atom enhances its binding affinity to biological targets compared to similar compounds without these substituents.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Iodine at position 3; lacks cyclopropyl group | Less steric hindrance; different biological activity |
| 5-Methyl-1H-pyrazolo[4,3-b]pyridine | Methyl group at position 5; no iodine | Variation in lipophilicity and solubility |
| 5-Cyclobutyl-3-bromo-1H-pyrazolo[4,3-b]pyridine | Cyclobutyl group instead of cyclopropyl; bromine | Different reactivity patterns due to bromine |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[3,4-b]pyridines:
- A study highlighted that modifications at the 5-position of the pyrazolo ring can lead to enhanced selectivity towards specific kinases, which is crucial for developing targeted cancer therapies .
- Another research effort focused on the synthesis of pyrazolo derivatives that exhibited selective inhibition against CDK2 over CDK9 by a factor of 265-fold, showcasing the potential for developing highly selective anticancer agents .
Q & A
Q. What are the established synthetic routes for 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenation of pyrazolo[3,4-b]pyridine derivatives using iodine in the presence of potassium hydroxide can yield iodinated intermediates . Cyclopropyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropyl boronic acids. Key steps include:
- Halogenation : Reacting 5-bromo derivatives with N-iodosuccinimide (NIS) under mild conditions .
- Cyclopropane introduction : Utilizing palladium-catalyzed coupling with cyclopropyl boronic esters .
Purity is optimized via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and cyclopropane integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s characteristic M+2 peak) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming the fused pyrazole-pyridine system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine substitution efficiency .
- Catalyst screening : Pd(PPh) improves coupling efficiency for cyclopropane introduction .
- Temperature control : Reactions at 80–100°C minimize side products (e.g., dehalogenation) .
- Data-driven optimization : Design of Experiments (DoE) models assess interactions between variables (e.g., temperature, catalyst loading) .
Q. How do researchers reconcile conflicting data on substituent effects in pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- Comparative studies : Contrast iodinated vs. brominated analogs in reactivity assays .
- Computational validation : Density Functional Theory (DFT) calculates electronic effects of cyclopropyl vs. aryl groups on ring electron density .
- Meta-analysis : Review literature (e.g., PubChem, SciFinder) to identify trends in substituent-driven bioactivity .
Q. What strategies are used to evaluate biological activity in vitro?
- Methodological Answer :
- Kinase inhibition assays : Test against TRK family kinases using fluorescence polarization .
- Cellular proliferation assays : Dose-response curves in cancer cell lines (e.g., MCF-7) with IC calculations .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450 interactions .
Q. How are computational methods applied to predict binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4AOJ) .
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC values .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Specialized Research Challenges
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) .
- Iodine handling : Implement inert atmosphere protocols to prevent HI formation .
- Cost reduction : Substitute Pd catalysts with Ni-based alternatives for cyclopropane coupling .
Q. How is stability assessed under varying storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
